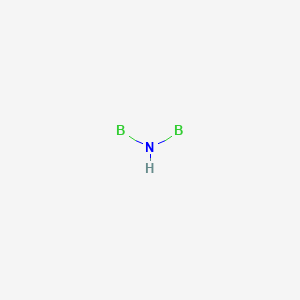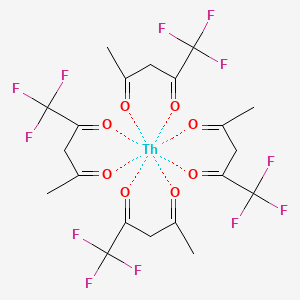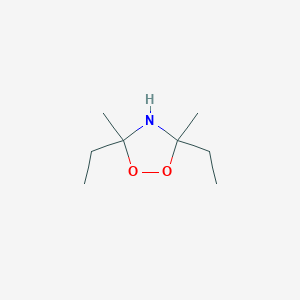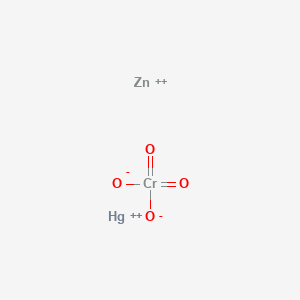
Zinc mercury chromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc mercury chromate is a chemical compound that consists of zinc, mercury, and chromate ions. It is known for its distinctive yellow color and is primarily used in industrial applications due to its unique chemical properties. This compound is often utilized in coatings and pigments, providing corrosion resistance and durability to various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc mercury chromate can be synthesized through a reaction involving zinc sulfate, mercury(II) sulfate, and potassium chromate. The reaction typically occurs in an aqueous solution, where the reactants are mixed and allowed to react to form the desired compound. The general reaction can be represented as: [ \text{ZnSO}_4 + \text{HgSO}_4 + \text{K}_2\text{CrO}_4 \rightarrow \text{ZnHgCrO}_4 + \text{K}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure the purity and quality of the final product. The process often includes steps such as filtration, washing, and drying to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the chromate ion acts as an oxidizing agent.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving this compound typically occur when one of the metal ions is replaced by another metal ion in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various metal salts such as copper sulfate or nickel chloride.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds.
Substitution: Formation of new metal chromate compounds.
Scientific Research Applications
Zinc mercury chromate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical procedures.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to heavy metal toxicity.
Medicine: Explored for its potential use in medical diagnostics and treatments, although its toxicity limits its applications.
Industry: Widely used in coatings and pigments to provide corrosion resistance and enhance the durability of materials.
Mechanism of Action
The mechanism of action of zinc mercury chromate involves its interaction with various molecular targets and pathways. The chromate ion can act as an oxidizing agent, leading to the oxidation of other compounds. The presence of mercury in the compound also contributes to its toxicity, as mercury ions can interfere with biological processes by binding to proteins and enzymes, disrupting their normal function.
Comparison with Similar Compounds
Zinc Chromate: Similar in composition but lacks mercury. Used primarily in corrosion-resistant coatings.
Mercury Chromate: Contains mercury and chromate ions but lacks zinc. Known for its high toxicity.
Potassium Chromate: Contains potassium and chromate ions. Used in various industrial applications.
Uniqueness: Zinc mercury chromate is unique due to the combination of zinc, mercury, and chromate ions, which imparts specific chemical properties such as high corrosion resistance and distinctive yellow color. Its toxicity, however, limits its use in certain applications compared to other chromate compounds.
Properties
CAS No. |
22323-45-1 |
|---|---|
Molecular Formula |
CrHgO4Zn+2 |
Molecular Weight |
382.0 g/mol |
IUPAC Name |
zinc;dioxido(dioxo)chromium;mercury(2+) |
InChI |
InChI=1S/Cr.Hg.4O.Zn/q;+2;;;2*-1;+2 |
InChI Key |
PXJUGUFUGSUDPK-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[Zn+2].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



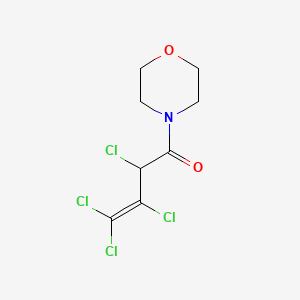
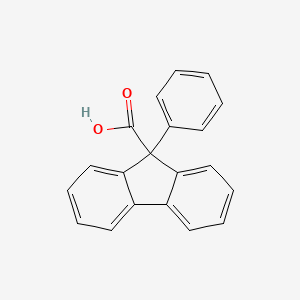
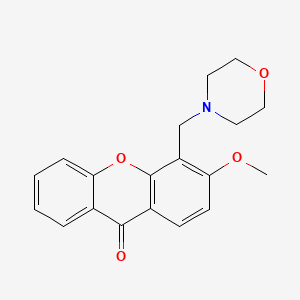
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
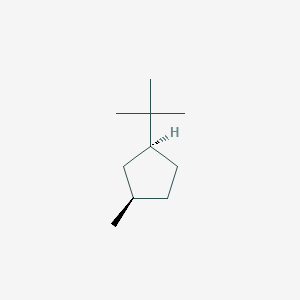


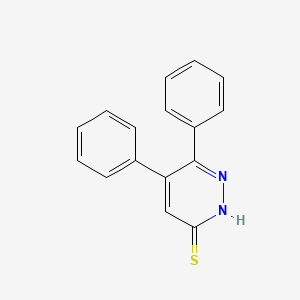
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
